molecular formula C15H20BrNO3 B8188554 tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Cat. No.: B8188554
M. Wt: 342.23 g/mol
InChI Key: UUIDDBRUOCXTAO-CYBMUJFWSA-N
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Description

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a morpholine ring substituted with a carboxylic acid tert-butyl ester group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

The synthesis of tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and (S)-morpholine-4-carboxylic acid.

    Formation of Intermediate: The 4-bromoaniline undergoes a nucleophilic substitution reaction with (S)-morpholine-4-carboxylic acid to form an intermediate compound.

    Esterification: The intermediate compound is then subjected to esterification using tert-butyl alcohol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring may facilitate binding to target proteins or enzymes, leading to modulation of their activity. The morpholine ring and carboxylic acid ester group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

    ®-2-(4-bromo-phenyl)-morpholine-4-carboxylic acid tert-butyl ester: The enantiomer of the compound with ®-configuration.

    2-(4-chloro-phenyl)-morpholine-4-carboxylic acid tert-butyl ester: A similar compound with a chlorine atom instead of bromine.

    2-(4-bromo-phenyl)-piperidine-4-carboxylic acid tert-butyl ester: A related compound with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which may impart distinct chemical and biological properties.

Biological Activity

Overview

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral compound belonging to the morpholine derivatives class. Its structure includes a bromine atom on a phenyl ring attached to a morpholine ring and a tert-butyl carboxylate group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

  • Molecular Formula : C15H20BrNO3
  • Molecular Weight : 342.23 g/mol
  • CAS Number : 1131220-37-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antifungal Effects

The compound has also been evaluated for antifungal properties. Preliminary data suggest that it may inhibit the growth of certain fungal species, which could be attributed to its structural characteristics that allow it to interact with fungal cell walls or membranes.

Anticancer Activity

One of the most promising areas of research involves the anticancer properties of this compound. Several studies have highlighted its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction, where the compound triggers programmed cell death in cancer cells. Flow cytometry assays have confirmed its effectiveness in inducing apoptosis in a dose-dependent manner.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
    • For instance, one study reported IC50 values of 0.65 µM against MCF-7 cells, suggesting a strong potential for further development as an anticancer agent.
  • Mechanistic Insights :
    • Molecular docking studies have indicated that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis pathways, enhancing its potential as an anticancer therapeutic.
    • Research also suggests that the presence of the bromine atom plays a crucial role in enhancing the binding affinity to target proteins.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesObserved EffectsIC50 Values (µM)
AntimicrobialVarious BacteriaGrowth inhibitionNot specified
AntifungalFungal StrainsGrowth inhibitionNot specified
AnticancerMCF-7, U-937Induction of apoptosis0.65

Properties

IUPAC Name

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIDDBRUOCXTAO-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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